1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXSHGRJFHYHJIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a novel urea derivative that has garnered attention for its potential biological activities. This article summarizes the current understanding of its biological effects, including anti-inflammatory, antiviral, and anticancer properties, supported by relevant case studies and research findings.

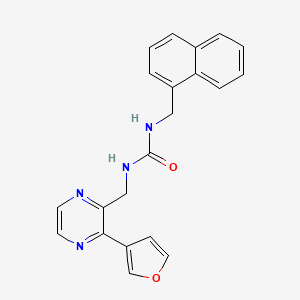

Chemical Structure

The compound's structure can be represented as follows:

Anti-inflammatory Activity

Research indicates that urea derivatives exhibit significant anti-inflammatory properties. For instance, a related compound, SA13353, demonstrated potent inhibitory effects on lipopolysaccharide (LPS)-induced TNF-alpha production in vitro. This suggests that similar urea derivatives may also inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases .

Antiviral Activity

N-Heterocycles, including those with furan and pyrazine moieties, have been explored for their antiviral potential. Compounds with similar structures have shown promising activity against various viruses. For example, modifications at specific positions on the heterocyclic rings have led to enhanced inhibitory effects on viral replication, indicating that this compound may also possess antiviral properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of bis-aryl urea compounds. A notable investigation into a related bis-aryl urea revealed its ability to inhibit tumor proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through the Bid/Bax/Cytochrome C/caspase pathway, with cathepsin D identified as a key mediator . This suggests that this compound could similarly affect cancer cell viability.

Case Studies and Research Findings

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cytokine Production : Similar compounds have been shown to downregulate inflammatory cytokines.

- Induction of Apoptosis : The activation of apoptotic pathways suggests a mechanism for anticancer activity.

- Viral Replication Interference : Structural modifications can enhance the binding affinity to viral proteins.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exhibit promising anticancer properties. For instance, derivatives containing urea moieties have been synthesized and tested against various cancer cell lines, revealing significant antiproliferative effects.

Key Findings:

- In Vitro Studies: Compounds were screened against the National Cancer Institute's NCI-60 panel of human cancer cell lines. Results indicated that certain derivatives showed high potency against leukemia and solid tumor cell lines .

Antimicrobial Properties

The presence of furan and pyrazine rings in the structure contributes to antimicrobial activity. Research has indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:

A study evaluated the antimicrobial efficacy of related compounds against pathogens such as Escherichia coli and Staphylococcus aureus. The results showed minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential.

Enzyme Inhibition

The compound is believed to act as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways related to cancer progression. Molecular docking studies indicate that it can bind effectively to these enzymes, potentially modulating their activity.

Research Insights:

Preliminary pharmacokinetic studies suggest favorable absorption characteristics in animal models, indicating a potential pathway for therapeutic development .

Anticancer Activity Summary

Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| E. coli | 8 | |

| S. aureus | 4 |

Comparison with Similar Compounds

Urea Derivatives with Pyrazine and Piperidine Substituents

Compound : 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea ().

- Structural Similarities : Both compounds share a urea backbone and a pyrazine ring.

- Key Differences :

- The reference compound substitutes pyrazine with a piperidine ring (a six-membered saturated heterocycle with one nitrogen), altering electronic properties (piperidine is basic, while pyrazine is aromatic and electron-deficient).

- The 4-fluorobenzyl group contrasts with the naphthalen-1-ylmethyl group, reducing steric bulk and aromatic surface area.

- Implications : The naphthalene group in the target compound may enhance lipophilicity and π-π interactions compared to the fluorobenzyl group.

Naphthalene-Containing Pyridine Derivatives

Compound : 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one ().

- Structural Similarities : Both incorporate naphthalene, but the reference compound uses a pyridine ring (one nitrogen atom) instead of pyrazine.

- Key Differences: Substitution Position: The naphthalene is at the 2-position (vs. Linker Chemistry: The reference compound employs a conjugated enone system (-C(=O)-CH=CH-), whereas the target uses a urea linker.

- Implications: The urea bridge in the target compound may facilitate stronger hydrogen bonding compared to the enone system.

Furan-Substituted Heterocyclic Compounds

Compound : (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide ().

- Structural Similarities : Both feature a furan-3-yl substituent.

- Key Differences :

- Implications : The absence of fluorine substituents in the target compound may reduce metabolic stability but improve synthetic accessibility.

Urea Derivatives with Trifluoromethylphenyl Groups

Compound : 1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea ().

- Structural Similarities : Both are urea derivatives.

- Key Differences :

- Implications : The target’s aromatic systems may favor interactions with hydrophobic binding pockets, unlike the polar trifluoromethyl groups.

Naphthalen-1-yl Derivatives with Pyrazole Moieties

Compound : (E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one ().

- Structural Similarities : Both have a naphthalen-1-yl group.

- Key Differences: The reference compound uses a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a conjugated enone linker.

- Implications: The target’s urea linker may introduce conformational flexibility compared to the rigid enone system.

Comparative Data Table

Q & A

Q. What are the recommended synthetic routes for 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(naphthalen-1-ylmethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the pyrazine-furan intermediate via nucleophilic substitution or cross-coupling reactions.

- Step 2: Introduction of the naphthalene-methyl group using alkylation or reductive amination.

- Step 3: Urea linkage formation via reaction with an isocyanate or carbodiimide-mediated coupling .

Optimization Strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve yield .

- Employ catalysts like triethylamine or palladium complexes for regioselective transformations .

- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) impacts purity and reaction efficiency .

Q. Table 1: Key Reaction Parameters

| Step | Catalyst/Solvent | Temperature | Yield Optimization |

|---|---|---|---|

| 1 | Pd(OAc)₂/DMF | 80°C | Microwave irradiation (15 min) |

| 2 | NaBH₄/EtOH | 25°C | Slow addition of reducing agent |

| 3 | CDI/THF | 60°C | Excess carbodiimide (1.5 eq) |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-H protons at δ 6.5–7.5 ppm; naphthalene aromatic signals at δ 7.3–8.2 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (calculated for C₂₃H₂₀N₄O₂: 392.16 g/mol) and detect impurities .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

- Cytotoxicity Screening: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

- Core Modifications: Replace the furan-3-yl group with thiophene or pyrrole to evaluate electronic effects on target binding .

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the naphthalene ring to enhance hydrophobicity and membrane permeability .

- Pharmacophore Mapping: Use X-ray crystallography or molecular docking to identify critical hydrogen-bonding interactions with the urea moiety .

Q. Table 2: SAR Insights from Analogous Compounds

| Modification | Observed Effect | Reference |

|---|---|---|

| Furan → Thiophene | Increased kinase inhibition | |

| Naphthalene-CH₂ → CF₃ | Improved logP (2.1 → 3.5) | |

| Urea → Thiourea | Reduced metabolic stability |

Q. What strategies can address stability issues under physiological conditions?

Methodological Answer:

- pH Stability Testing: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Urea derivatives are prone to hydrolysis in acidic media; consider prodrug formulations .

- Serum Stability Assays: Expose to human serum (37°C, 24 hrs) and quantify intact compound. Stabilizing strategies include PEGylation or cyclodextrin encapsulation .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Compare IC₅₀ values under identical conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Profiling: Identify active metabolites (e.g., via LC-MS/MS) that may contribute to discrepancies in potency .

Q. What computational methods are effective for predicting target interactions?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Focus on urea hydrogen bonds with backbone amides .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (GROMACS) to assess stability of interactions over 100 ns trajectories .

Q. How to design experiments elucidating the mechanism of action?

Methodological Answer:

- Target Deconvolution: Combine CRISPR-Cas9 knockout screens with cellular thermal shift assays (CETSA) to identify binding proteins .

- Pathway Analysis: Perform RNA-seq on treated cells to map downstream signaling pathways (e.g., MAPK/ERK modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.